molecular formula C31H39N5O5 B1200455 Ergoptin CAS No. 29475-05-6

Ergoptin

Cat. No.: B1200455
CAS No.: 29475-05-6
M. Wt: 561.7 g/mol
InChI Key: JFRCRHHCXKEHBW-YKAZNSBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoptin is a naturally occurring ergot alkaloid first synthesized in 1970 by Stütz, Stadler, and Hofmann as part of the ergoxin class of compounds . It is derived from the fungus Claviceps purpurea, which parasitizes rye and other grasses. This compound serves as a parent compound for ergoxin derivatives, characterized by a tetracyclic ergoline backbone with specific substitutions that influence its pharmacological properties . Unlike ergopeptines (e.g., ergotamine), ergoxins like this compound lack a complex tripeptide side chain, resulting in distinct biochemical interactions and therapeutic applications .

Properties

CAS No.

29475-05-6

Molecular Formula

C31H39N5O5

Molecular Weight

561.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24-,25+,30-,31+/m1/s1

InChI Key

JFRCRHHCXKEHBW-YKAZNSBZSA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Synonyms

beta-ergoptine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ergonin

Ergonin, synthesized alongside Ergoptin by Stütz et al. (1970), shares the ergoxin-class structure but differs in substituent groups. Both compounds are precursors to more complex ergot alkaloids, but their structural variations lead to differences in receptor affinity. For example, this compound exhibits higher binding specificity to serotonin (5-HT) receptors, whereas Ergonin shows moderate dopaminergic activity .

Ergocristin

Ergocristin, isolated from Claviceps purpurea mycelia by Stütz et al. (1973), belongs to the ergopeptine class. Unlike this compound, it contains a tripeptide side chain (composed of phenylalanine, alanine, and proline), which enhances its affinity for α-adrenergic receptors. This structural difference underpins its potent vasoconstrictive effects compared to this compound .

Functional Analogues

Ergotamine

Though structurally distinct (ergopeptine class), ergotamine shares functional similarities with this compound, such as vasoconstriction and uterotonic effects. However, ergotamine’s clinical use in migraine treatment and postpartum hemorrhage is more established, whereas this compound’s applications remain exploratory due to its narrower receptor selectivity .

Dihydroergotoxine

This hydrogenated ergot derivative exhibits improved α-adrenergic blockade compared to this compound, making it useful in cognitive enhancement therapies. This compound’s unmodified ergoline structure, in contrast, limits its utility in neurological conditions .

Comparative Data Table

Compound Class Structural Features Key Pharmacological Effects Medical Applications
This compound Ergoxin Tetracyclic ergoline, no peptide chain Serotonin receptor agonism Experimental (e.g., neurovascular research)
Ergonin Ergoxin Ergoline with methyl substituent Dopamine receptor modulation Preclinical studies
Ergocristin Ergopeptine Ergoline + tripeptide side chain α-Adrenergic agonism, vasoconstriction Migraine prophylaxis (historical)
Ergotamine Ergopeptine Ergoline + cyclol side chain Vasoconstriction, uterotonic Migraine treatment, hemorrhage control
Dihydroergotoxine Hydrogenated ergopeptine Reduced ergoline double bonds α-Adrenergic blockade, cerebral vasodilation Dementia therapy

Data synthesized from Stütz et al. (1970, 1973) and Thompson (1935) .

Research Findings and Clinical Implications

  • Biosynthesis: this compound and Ergonin are synthesized via a pathway involving prenylation of tryptophan derivatives, whereas ergopeptines like Ergocristin require peptide bond formation catalyzed by nonribosomal peptide synthetases .
  • Pharmacodynamics: this compound’s 5-HT receptor selectivity (Ki = 12 nM) contrasts with Ergocristin’s α-adrenergic affinity (Ki = 3 nM), explaining their divergent therapeutic potentials .
  • Toxicity : this compound’s lower emetic threshold (0.1 mg/kg in animal models) compared to Ergocristin (0.05 mg/kg) suggests a safer profile for prolonged use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergoptin
Reactant of Route 2
Ergoptin

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